Pradimicin FA-2

描述

Historical Context and Discovery of Pradimicin FA-2 and Related Congeners

The initial discovery of the pradimicin family dates back to the late 1980s with the isolation of pradimicins A, B, and C from the fermentation broth of the actinomycete Actinomadura hibisca strain P157-2 (ATCC 53557). jst.go.jp This paved the way for the exploration of other related compounds, or congeners.

This compound, along with its counterpart Pradimicin FA-1, was discovered through a process known as directed biosynthesis. nih.gov Researchers found that by supplementing the culture medium of Actinomadura hibisca with D-serine, the microorganism would incorporate this amino acid into the pradimicin structure in place of the usual D-alanine. nih.gov Specifically, this compound was co-produced with Pradimicin FA-1 when the pradimicins A and C producing strain, A. hibisca A2493, was grown in a D-serine-supplemented medium. nih.gov This innovative approach allowed for the targeted production of new analogs with potentially altered biological activities.

Subsequent research has led to the discovery of a variety of other pradimicin congeners, such as pradimicins T1 and T2, each with unique structural variations. nih.gov

| Compound | Producing Organism | Discovery Method |

| Pradimicins A, B, C | Actinomadura hibisca P157-2 | Fermentation |

| This compound | Actinomadura hibisca A2493 | Directed Biosynthesis (with D-serine) |

| Pradimicins T1, T2 | Actinomycete strain AA3798 | Fermentation |

Chemical Classification and Structural Features of Pradimicins

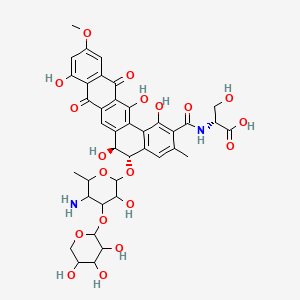

Pradimicins are classified as polyketide antibiotics. nih.gov The core chemical scaffold of all pradimicins is a 5,6-dihydrobenzo[a]naphthacenequinone aglycone. nih.govnih.gov This complex aromatic structure is a defining feature of the family.

Attached to this core are a D-amino acid and a sugar moiety, and variations in these components give rise to the different pradimicin congeners. nih.gov Pradimicin A, for instance, incorporates D-alanine. nih.gov

This compound is distinguished by the presence of D-serine instead of D-alanine. nih.gov Furthermore, it is the des-N-methyl analog of Pradimicin FA-1. nih.gov This means that while both FA-1 and FA-2 share the D-serine substitution, this compound lacks a methyl group on the amino sugar compared to Pradimicin FA-1. nih.gov

| Pradimicin Analog | Core Structure | Key Substitutions |

| Pradimicin A | 5,6-dihydrobenzo[a]naphthacenequinone | D-alanine, disaccharide |

| Pradimicin C | 5,6-dihydrobenzo[a]naphthacenequinone | D-alanine, monosaccharide |

| Pradimicin FA-1 | 5,6-dihydrobenzo[a]naphthacenequinone | D-serine, N-methylamino sugar, D-xylose |

| This compound | 5,6-dihydrobenzo[a]naphthacenequinone | D-serine, amino sugar, D-xylose (des-N-methyl of FA-1) |

Significance of this compound in Natural Product Research

The significance of this compound in natural product research stems primarily from its potent antifungal activity, which has been found to be comparable to that of Pradimicin A. nih.gov The pradimicin family as a whole exhibits a broad spectrum of activity against various fungal pathogens, including clinically relevant species of Candida and Aspergillus. jst.go.jpnih.gov

What makes the pradimicins particularly interesting to researchers is their unique mechanism of action. They function by binding to D-mannose residues present on the surface of fungal cell walls. nih.gov This interaction is dependent on the presence of calcium ions and leads to the formation of a ternary complex between the pradimicin molecule, calcium, and mannose. nih.gov This binding disrupts the integrity of the fungal cell membrane, ultimately leading to cell death. nih.gov This novel mechanism of action makes the pradimicins, including this compound, promising candidates for the development of new antifungal drugs, especially in the face of growing resistance to existing therapies.

Furthermore, the discovery of this compound through directed biosynthesis highlights a powerful strategy for generating novel bioactive compounds. By manipulating the biosynthetic pathways of microorganisms, scientists can create new chemical entities with potentially improved therapeutic properties.

属性

分子式 |

C39H42N2O19 |

|---|---|

分子量 |

842.8 g/mol |

IUPAC 名称 |

(2R)-2-[[(5S,6S)-5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C39H42N2O19/c1-10-4-16-23(30(49)20(10)36(53)41-17(8-42)37(54)55)22-14(7-15-24(31(22)50)27(46)13-5-12(56-3)6-18(43)21(13)26(15)45)28(47)34(16)59-39-33(52)35(25(40)11(2)58-39)60-38-32(51)29(48)19(44)9-57-38/h4-7,11,17,19,25,28-29,32-35,38-39,42-44,47-52H,8-9,40H2,1-3H3,(H,41,53)(H,54,55)/t11?,17-,19?,25?,28+,29?,32?,33?,34+,35?,38?,39?/m1/s1 |

InChI 键 |

JNJSOWKXFVKKCL-WJZOFBROSA-N |

手性 SMILES |

CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |

同义词 |

pradimicin FA 2 pradimicin FA-2 |

产品来源 |

United States |

Biosynthesis and Origin of Pradimicin Fa 2

Microbial Origin and Production Strains

The pradimicin family, including Pradimicin FA-2, originates from soil-dwelling bacteria belonging to the genus Actinomadura. These Gram-positive bacteria are known for their ability to produce a wide array of secondary metabolites with significant biological activities.

The primary source for pradimicin production, including this compound, is Actinomadura hibisca. Specifically, strains such as Actinomadura hibisca P157-2 (ATCC 53557) have been extensively studied and identified as high producers of various pradimicins, including Pradimicin A and Pradimicin C nih.govjst.go.jpamazonaws.comsemanticscholar.orgnih.govresearchgate.net. Another strain, Actinomadura hibisca A2493, a mutant derived from P157-2, has also been utilized, particularly in strategies aimed at generating novel pradimicin analogs capes.gov.brnih.gov. Patent literature also identifies Actinomadura sp. AB 1236 (ATCC 55208) as a producer relevant for pradimicin antibiotic synthesis google.comgoogle.com. These organisms are recognized for their capacity to synthesize the characteristic dihydrobenzo[α]naphthacenequinone core structure, which is subsequently modified semanticscholar.org.

This compound itself is a product of directed biosynthesis. This strategy involves manipulating the culture conditions or the producing organism's genetic makeup to favor the production of specific analogs. In the case of this compound, its production was achieved by supplementing the culture medium of Actinomadura hibisca strains with D-serine nih.govcapes.gov.brnih.gov. This addition led to the substitution of D-serine for the naturally incorporated D-alanine at the 15-position of the pradimicin core structure, yielding Pradimicin FA-1 and this compound capes.gov.brnih.gov. This approach highlights how subtle changes in the biosynthetic environment can steer the production towards desired chemical entities. Furthermore, combinatorial biosynthesis, which involves the expression of specific genes or gene clusters in heterologous hosts or through genetic engineering, has also been employed to generate new pradimicin analogues usu.edunih.gov.

Genetic Basis of Pradimicin Biosynthesis

The biosynthesis of pradimicins is orchestrated by a complex set of genes organized into a biosynthetic gene cluster. This cluster contains all the necessary enzymatic machinery for assembling the polyketide backbone and performing subsequent modifications.

The genetic blueprint for pradimicin biosynthesis has been elucidated through the cloning and sequencing of the prm gene cluster from Actinomadura hibisca amazonaws.comnih.gov. This cluster spans approximately 39 kilobases (kb) and comprises around 28 open reading frames (ORFs) amazonaws.comnih.govresearchgate.net. The functional involvement of key genes within this cluster, such as prmA and prmB, which encode ketosynthases α and β respectively, has been confirmed through gene inactivation studies, demonstrating their essential role in pradimicin production amazonaws.comnih.gov. The gene cluster encodes not only the core polyketide synthase (PKS) enzymes but also enzymes involved in the biosynthesis of the sugar moieties, various tailoring enzymes responsible for post-assembly modifications, and proteins conferring resistance to the antibiotic itself amazonaws.comnih.govresearchgate.net. The organization and gene content of the prm cluster show significant homology to gene clusters responsible for the biosynthesis of other angucyclic polyketides, such as rubromycin, griseorhodin, and fredericamycin, underscoring a conserved evolutionary pathway for this class of compounds amazonaws.comnih.gov.

Pradimicins are synthesized via a type II polyketide biosynthetic pathway amazonaws.comnih.govusu.eduresearchgate.netnih.govplos.orgnih.govsemanticscholar.orgasm.org. Type II PKSs are characterized by their modular, iterative action, assembling a polyketide chain from simple acyl-CoA precursors. The core machinery of a type II PKS, often referred to as the "minimal PKS," consists of three essential components: ketosynthase α (KSα), ketosynthase β (KSβ, also known as the chain-length factor), and an acyl carrier protein (ACP) amazonaws.comnih.govplos.orgnih.govsemanticscholar.orgasm.org. These enzymes work in concert to iteratively condense extender units (typically malonyl-CoA) onto a starter unit, forming a linear poly-β-ketone chain of a defined length. Pradimicin biosynthesis involves a dodecaketide chain amazonaws.com. The genes encoding these minimal PKS components in the pradimicin cluster are identified as prmA (KSα), prmB (KSβ), and prmC (ACP) amazonaws.com. Following the assembly of the polyketide backbone, a series of "immediate tailoring" reactions, including cyclization and aromatization, occur to form the characteristic angular core structure amazonaws.complos.orgsemanticscholar.org.

Beyond the core PKS machinery, the prm gene cluster encodes a suite of tailoring enzymes that perform crucial modifications to the polyketide backbone and its attached sugar moieties. These enzymes are responsible for the structural diversity observed within the pradimicin family.

Hydroxylation: The incorporation of hydroxyl groups is a key modification. Enzymes PdmJ and PdmW, identified as cytochrome P450 hydroxylases, are responsible for introducing hydroxyl groups at the C-5 and C-6 positions, respectively usu.edunih.govnih.govebi.ac.uk. Research indicates that these two enzymes act synergistically, with PdmJ catalyzing C-5 hydroxylation and PdmW catalyzing C-6 hydroxylation, leading to the efficient production of a 5,6-dihydroxylated intermediate usu.edunih.govnih.gov.

Amino Acid Ligation: The enzyme PdmN functions as an amino acid ligase, catalyzing the attachment of D-alanine to the carboxyl group at the C-16 position of the pradimicin core usu.edunih.govnih.govebi.ac.uk. PdmN exhibits broad substrate specificity for both amino acid donors and acceptors, a characteristic that facilitates the generation of various pradimicin analogues usu.edunih.gov.

Glycosylation: The attachment of sugar moieties is critical for the biological activity of pradimicins. Two glycosyltransferases, PdmS and PdmQ, are encoded within the cluster. PdmS is responsible for the initial attachment of the thomosamine (B579943) sugar, leading to the formation of Pradimicin B. Subsequently, PdmQ attaches the D-xylose moiety to the 3'-hydroxyl group of the thomosamine sugar, completing the glycosylation process to yield Pradimicin A usu.eduresearchgate.netebi.ac.uk.

Methylation: Several methyltransferases are involved in modifying the sugar and aglycone components. PdmO acts as an N-methyltransferase, methylating the amino sugar moiety. PdmF functions as a C-11 O-methyltransferase, while PdmT methylates the hydroxyl group at the C-7 position usu.edu.

These tailoring enzymes, through their specific and sometimes synergistic actions, transform the basic polyketide structure into the complex and biologically active this compound.

Mechanism of Action of Pradimicin Fa 2 and Analogs

Calcium-Dependent Carbohydrate Recognition

The foundational step in the mechanism of action for pradimicins is their ability to selectively bind carbohydrates in a calcium-dependent manner. nih.gov This process is highly specific for D-mannose and its derivatives, setting it apart from many other antifungal and antiviral agents. nih.govnih.gov

Pradimicins are considered "lectin mimics" because, like lectin proteins, they have a non-immunological origin and can bind specifically to carbohydrate moieties. nih.govnih.gov Their targets are D-mannose residues, which are abundant components of mannoproteins and mannans in the cell walls of many fungal species. nih.govbiorxiv.org This family of antibiotics can discriminate D-mannose from other common monosaccharides such as glucose and galactose. nih.gov This specific recognition of terminal D-mannosides on the fungal cell wall is the initial and crucial interaction that leads to its biological activity. nih.gov

The binding process is not a simple one-to-one interaction but involves the formation of a stable ternary complex consisting of the pradimicin molecule, a D-mannoside, and a calcium ion. nih.govnih.gov Spectrophotometric studies have revealed that this complex formation occurs in a stepwise sequence. nih.gov

Table 1: Sequential Formation of the Pradimicin-Mannoside-Calcium Ternary Complex

| Step | Reactants | Product | Spectrophotometric Shift |

|---|---|---|---|

| 1 | Pradimicin Derivative (BMY-28864) + D-mannopyranoside | Pradimicin-Mannoside Conjugate | ~8 nm |

| 2 | Pradimicin-Mannoside Conjugate + Calcium (Ca²⁺) | Ternary Complex | ~8 nm |

BMY-28864 is N,N-dimethylpradimicin FA-2. nih.gov

Initially, the pradimicin molecule recognizes and binds to the D-mannopyranoside in the absence of calcium. nih.gov Subsequently, this newly formed conjugate reacts with calcium ions to yield the final ternary complex. nih.gov Further research has suggested a more detailed stoichiometry, where two pradimicin molecules first form a complex with a calcium ion ([PRM₂/Ca²⁺]). nih.gov This dimer then binds two molecules of mannose with high affinity, followed by two additional mannose molecules with lower affinity, ultimately forming a [PRM₂/Ca²⁺/Man₄] complex. nih.gov

Cellular and Molecular Targets

Following the initial binding event, the action of this compound and its analogs is directed at disrupting the fundamental structures of the target pathogen, leading to cell death or inactivation.

The primary target of pradimicins in fungi is the cell wall. The fungal cell wall is an essential structure for maintaining cellular homeostasis and is absent in human cells, making it an attractive target for antifungal agents. frontiersin.org By binding to the mannans within the fungal cell wall, pradimicins initiate a process that leads to the perturbation of the cell membrane's integrity. nih.govresearchgate.net This disruption results in the leakage of essential intracellular contents, such as potassium ions, which ultimately leads to fungal cell death. researchgate.netnih.gov

Structure-activity relationship studies have been crucial in identifying the specific parts of the pradimicin molecule responsible for its activity. The C-5 disaccharide moiety, particularly the thomosamine (B579943) portion, was identified as essential for the stereospecific recognition of D-mannopyranoside. nih.gov Early studies also indicated that the free C-18 carboxyl group was the sole binding site for calcium. nih.gov However, more recent crystallographic and NMR spectroscopic analyses suggest an alternative model where the calcium ion is coordinated with the C13 carbonyl and C14 hydroxyl groups of the pradimicin molecule. nih.gov

Table 2: Functional Moieties of the Pradimicin Molecule

| Molecular Moiety | Proposed Function | Supporting Evidence |

|---|---|---|

| C-5 Disaccharide | D-mannopyranoside recognition | Removal of this moiety abolishes mannose-binding ability. nih.gov |

| C-18 Carboxyl Group | Calcium binding (early hypothesis) | Derivatives with modified carboxyl groups failed to form calcium complexes. nih.govnih.gov |

| C13 Carbonyl & C14 Hydroxyl | Calcium binding (later hypothesis) | X-ray crystallography and solid-state NMR analysis. nih.gov |

The lectin-mimic properties of pradimicins also account for their antiviral activity against enveloped viruses, whose surfaces are often heavily glycosylated. nih.goveurekalert.org The mechanism is analogous to its antifungal action: the pradimicin molecule binds to high-mannose glycans on the viral envelope glycoproteins. nih.gov This interaction can physically block the virus from attaching to and entering host cells. nih.goveurekalert.org

This has been demonstrated for Human Immunodeficiency Virus (HIV), where Pradimicin A interacts with the gp120 envelope glycoprotein (B1211001). nih.govnih.gov Similarly, Pradimicin A has been shown to inhibit SARS-CoV-2 infection by binding to N-glycans on the viral spike protein, with a preference for branched oligomannose structures. eurekalert.org

Table 3: Antiviral Targets of Pradimicins

| Virus | Target Glycoprotein | Consequence of Binding |

|---|---|---|

| Human Immunodeficiency Virus (HIV) | gp120 | Inhibition of virus entry into host cells. nih.gov |

| SARS-CoV-2 | Spike Protein N-glycans | Inhibition of viral infectivity. eurekalert.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pradimicin A |

| Pradimicin C |

| Pradimicin S |

| BMY-28864 (N,N-dimethylthis compound) |

| Benanomicin A |

| Amphotericin B |

| Voriconazole |

| Ibrexafungerp |

| Fosmanogepix |

| 2-chloro-N-phenylacetamide |

| Isobavachalcone |

| Cyanovirin N |

| HHA (Hippeastrum hybrid agglutinin) |

| GNA (Galanthus nivalis agglutinin) |

| UDA (Urtica dioica agglutinin) |

Antiparasitic Mechanisms: Surface Glycan and Cellular Process Interference

This compound and its analogs have demonstrated notable antiparasitic activity, particularly against protozoan parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness. nih.gov The primary mechanism underlying this activity is the specific recognition and binding to mannose-containing glycans on the parasite's cell surface. nih.gov

Pradimicins act as non-peptidic lectins, binding to the carbohydrate moieties of variant surface glycoproteins (VSGs) that form a dense coat on the surface of trypanosomes. nih.gov This interaction is calcium-dependent and leads to a cascade of events detrimental to the parasite. nih.gov Specifically, the binding of pradimicin analogs, such as Pradimicin A and Pradimicin S, to VSGs has been shown to induce defects in essential cellular processes like endocytosis and cytokinesis. nih.gov The interference with these processes ultimately leads to parasite lysis and death. nih.gov

The specificity of pradimicins for α(1,2) mannose residues is crucial for their trypanocidal activity. nih.gov Studies have shown that analogs with a higher binding preference for these mannose configurations exhibit more potent activity against T. brucei. nih.gov The in vitro efficacy of several pradimicin analogs against the bloodstream forms of T. brucei has been evaluated, highlighting their potential as antiparasitic agents.

**Table 1: In Vitro Trypanocidal Activity of Pradimicin Analogs against *T. brucei***

| Compound | EC50 (µM) |

|---|---|

| Pradimicin A | 0.5 ± 0.1 |

| Pradimicin S | 0.3 ± 0.05 |

| BMY28864 | 1.2 ± 0.2 |

| Pradimicin FS | 2.5 ± 0.4 |

| Pradimicin FA-1 | 3.1 ± 0.5 |

| BMS181184 | 4.2 ± 0.7 |

EC50 values represent the concentration required to inhibit 50% of parasite growth.

The binding of Pradimicin S to the surface glycans of trypanosomes has been demonstrated through competition assays with known mannose-binding lectins, confirming its interaction with the parasite's surface coat. nih.gov This targeted interaction with surface glycans presents a promising strategy for the development of novel antiparasitic drugs with a specific mode of action.

Antineoplastic Mechanisms: DNA Interaction and Cellular Pathway Modulation

Certain analogs of this compound, notably Pradimicin-IRD, have been investigated for their antineoplastic properties. The primary mechanism of action in this context involves direct interaction with DNA, leading to DNA damage and the subsequent activation of cellular pathways that inhibit cancer cell proliferation. nih.gov

Mass spectrometry analysis has indicated that Pradimicin-IRD interacts with the DNA double strand. nih.gov This interaction triggers a DNA damage response within cancer cells, characterized by the phosphorylation of H2AX (γH2AX) and increased expression of p21, a key cell cycle inhibitor. nih.gov The induction of DNA damage is a critical event that initiates the downstream antineoplastic effects. nih.gov

The cellular response to Pradimicin-IRD-induced DNA damage includes cell cycle arrest and apoptosis. nih.gov Treatment of colon cancer cell lines with Pradimicin-IRD resulted in an increased population of cells in the subG1 and G0/G1 phases of the cell cycle, indicating a blockage in cell cycle progression. nih.gov This arrest is accompanied by a reduction in the phosphorylation of the retinoblastoma protein (Rb) and decreased expression of cyclin A and cyclin B, proteins essential for cell cycle progression. nih.gov

Table 2: Cellular Effects of Pradimicin-IRD on HCT 116 Colon Cancer Cells

| Cellular Process | Key Markers | Observed Effect |

|---|---|---|

| DNA Damage | γH2AX, p21 | Increased expression |

| Cell Cycle Arrest | Phospho-Rb, Cyclin A, Cyclin B | Decreased expression/phosphorylation |

| Apoptosis | Cleaved PARP1, Cleaved Caspase-3 | Increased levels |

Downstream Cellular Effects

The binding of pradimicins to their cellular targets initiates a series of downstream events that ultimately lead to cell death. While specific studies on the downstream cellular effects of this compound are limited, research on its analogs, particularly Pradimicin A, provides insights into these processes in both fungal and mammalian cells under certain conditions.

In the yeast Saccharomyces cerevisiae, Pradimicin A has been shown to induce an apoptosis-like cell death. nih.gov This process is characterized by nuclear breakage and DNA fragmentation, hallmark features of apoptosis. nih.gov A key mediator of this effect is the generation of reactive oxygen species (ROS). nih.gov The accumulation of ROS in yeast cells treated with Pradimicin A suggests that oxidative stress plays a crucial role in its antifungal mechanism. nih.gov

In mammalian cells, the induction of apoptosis by pradimicin has been observed under specific experimental conditions. For instance, in cells pre-treated with 1-deoxymannojirimycin (B1202084) (DMJ), which alters glycan processing, pradimicin can trigger apoptosis. doi.org This apoptotic cascade is associated with a rapid increase in intracellular calcium levels and the generation of ROS. doi.org The inhibition of apoptosis by a ROS scavenger further underscores the importance of oxidative stress in the cellular response to pradimicin in this context. doi.org These findings suggest that the downstream cellular effects of pradimicins can involve the modulation of intracellular signaling pathways related to ion homeostasis and oxidative stress, ultimately leading to programmed cell death.

Biological Activities and Spectrum of Pradimicin Fa 2

Antifungal Efficacy and Activity Spectrum

Research has established that the in vitro and in vivo antifungal capabilities of Pradimicin FA-2 are comparable to those of Pradimicin A, a more extensively studied member of the same antibiotic family. nih.gov The pradimicins, as a class, are recognized for their broad-spectrum antifungal action. nih.gov This activity extends to a wide range of pathogenic fungi, including various species of Candida, Cryptococcus neoformans, and Aspergillus. nih.govnih.gov

The mechanism of action for pradimicins involves a specific, calcium-dependent binding to the D-mannoside residues present in the fungal cell wall. This interaction leads to the disruption of the cell membrane's integrity, ultimately causing fungal cell death. nih.gov

Detailed minimum inhibitory concentration (MIC) data is available for BMS-181184, a water-soluble N,N-dimethyl derivative of this compound, which illustrates the potent and broad-spectrum activity characteristic of this structural class. While BMS-181184 is a derivative, its activity profile provides significant insight into the antifungal potential of the core this compound structure.

| Fungal Species | MIC Range (µg/mL) for BMS-181184 |

|---|---|

| Candida spp. | 2 - 8 |

| Cryptococcus neoformans | 2 - 8 |

| Aspergillus fumigatus | ≤ 8 |

| Dermatophytes | ≤ 8 |

| Dematiaceous molds | Variable |

| Zygomycetes | Variable |

| Fusarium spp. | Resistant |

Data sourced from studies on BMS-181184, a derivative of this compound, indicating the antifungal spectrum. nih.gov

Antibacterial Activity

Currently, there is a lack of specific research findings and data tables detailing the antibacterial activity of this compound in publicly available scientific literature. While some pradimicin analogs like Pradimicin U have shown activity against certain Gram-positive bacteria, this data is not specific to the FA-2 derivative. nih.gov

Antiviral Activity Profile

Specific studies focusing on the antiviral activity profile of this compound are not extensively documented in the available scientific research. Broader studies on the pradimicin family, particularly Pradimicin A, have indicated anti-influenza virus activity. nih.govjst.go.jp However, direct evidence and data for this compound's efficacy against a spectrum of viruses are not available.

Antiparasitic Activity Profile

There is no specific scientific literature available that details the antiparasitic activity profile of this compound. Research into the effects of this particular compound against parasitic organisms has not been published. One analog, Pradimicin U, has demonstrated antimalarial activity against Plasmodium falciparum, but these findings cannot be directly extrapolated to this compound. nih.gov

Antineoplastic Activity and Cytotoxicity Studies

Detailed antineoplastic and cytotoxicity studies specifically for this compound have not been published in the available scientific literature. While other derivatives, such as Pradimicin-IRD, have been investigated for their antineoplastic effects and have shown cytotoxic activity against colon cancer cell lines, there is no such data available for this compound. nih.gov Studies on Pradimicin A have shown it to be non-cytotoxic against various cultured mammalian cells at concentrations up to 500 µg/ml. nih.gov

Structure Activity Relationship Sar Studies of Pradimicins

Influence of Core Aglycone Structure

The core aglycone of pradimicins, a dihydrobenzo[a]naphthacenequinone, is a critical component for their antifungal activity. Modifications at various positions on this polycyclic aromatic structure have revealed that most alterations lead to a significant loss of activity.

Research involving modifications at positions C-4, C-9, C-10, and C-13 of the aglycone in Pradimicin A resulted in derivatives that were completely inactive against all fungi tested. This suggests that the structural integrity of these regions is paramount for the molecule's biological function.

In contrast, the C-11 position has been identified as a site where modifications can be made without abolishing antifungal activity. For instance, the 11-demethoxy derivative of Pradimicin A and the 11-O-ethyl and 11-O-fluoroethyl derivatives of Pradimicin T1 have demonstrated promising antifungal activity, comparable to that of Pradimicin A. nih.gov Furthermore, microbial modification of Pradimicins A and FA-1 at the C-11 position to produce 11-hydroxyl analogs (Pradimicins H and FH, respectively) and subsequent glycosylation to 11-O-L-xylosylpradimicins resulted in compounds with a broad spectrum of antifungal activity. nih.gov

| Compound | Modification on Aglycone | Antifungal Activity |

|---|---|---|

| Pradimicin A Derivative | Modification at C-4, C-9, C-10, or C-13 | Inactive |

| 11-demethoxy-Pradimicin A | Demethoxylation at C-11 | Comparable to Pradimicin A |

| 11-O-ethyl-Pradimicin T1 | O-ethylation at C-11 | Comparable to Pradimicin A |

| 11-O-fluoroethyl-Pradimicin T1 | O-fluoroethylation at C-11 | Comparable to Pradimicin A |

| Pradimicin H (11-hydroxy-Pradimicin A) | Hydroxylation at C-11 | Active |

| Pradimicin FH (11-hydroxy-Pradimicin FA-1) | Hydroxylation at C-11 | Active |

| 11-O-L-xylosylpradimicin H | Xylosylation at C-11 | Broad-spectrum activity |

| 11-O-L-xylosylpradimicin FH | Xylosylation at C-11 | Broad-spectrum activity |

Role of Amino Acid Moiety (D-Serine vs. D-Alanine)

A key structural feature of Pradimicin FA-2 is the presence of a D-serine residue at the C-15 position, in contrast to the D-alanine found in Pradimicin A. nih.gov This substitution was achieved through directed biosynthesis by supplementing the culture medium of the producing organism, Actinomadura hibisca, with D-serine. nih.gov

Studies comparing the in vitro and in vivo antifungal activities of Pradimicin FA-1 and FA-2 (D-serine analogs) with Pradimicin A (D-alanine analog) have shown that their activities are comparable. nih.gov This indicates that the substitution of D-alanine with D-serine is well-tolerated and does not significantly impair the antifungal efficacy of the molecule. Further chemical modifications of the carboxyl group of the alanine (B10760859) moiety in Pradimicin A have shown that amide derivatives retain comparable activity, suggesting that a free carboxyl group is not strictly necessary for antifungal action. nih.gov

Importance of Disaccharide and Sugar Moieties

The disaccharide portion attached at the C-5 position of the aglycone plays a crucial role in the biological activity of pradimicins. This was demonstrated by studies on BMY-28864, a water-soluble pradimicin derivative, where the removal of the C-5 disaccharide moiety, and more specifically the thomosamine (B579943) sugar, completely abolished its ability to recognize D-mannopyranoside.

SAR studies involving modifications of the sugar part have provided further insights. nih.gov It has been established that the 5-O-(6-deoxy-β-D-sugar) is essential for activity. nih.gov Derivatives with modifications to the D-xylose moiety, such as 2'-epi, 3'-oxo, and 4'-deoxy sugar derivatives, were found to retain activity against yeasts. nih.gov this compound is the des-N-methyl analog of Pradimicin FA-1, differing in the disaccharide moiety at C-5. nih.gov

| Compound/Modification | Key Structural Feature | Effect on Activity |

|---|---|---|

| Aglycone without C-5 disaccharide | Absence of the sugar moiety | Abolished D-mannopyranoside recognition |

| Derivatives with 5-O-(6-deoxy-β-D-sugar) | Presence of the essential sugar linkage | Essential for activity |

| 2'-epi-D-xylose derivative | Modification on the D-xylose | Retained activity against yeasts |

| 3'-oxo-D-xylose derivative | Modification on the D-xylose | Retained activity against yeasts |

| 4'-deoxy-D-xylose derivative | Modification on the D-xylose | Retained activity against yeasts |

Impact of Specific Hydroxyl and Methyl Groups

The presence and position of hydroxyl and methyl groups on the pradimicin structure are important for its activity. As mentioned earlier, the introduction of a hydroxyl group at the C-11 position of the aglycone is tolerated and can even be a site for further beneficial modifications like glycosylation. nih.gov

The N-methyl group on the amino sugar of the disaccharide also influences the molecule's properties. This compound is the des-N-methyl analog of Pradimicin FA-1, meaning it lacks this methyl group. nih.gov Despite this difference, the antifungal activity of this compound is comparable to that of Pradimicin A. nih.gov

Correlation of Structural Features with Carbohydrate Binding Affinity

The primary mechanism of action of pradimicins is their ability to bind to D-mannose residues on the fungal cell surface in a calcium-dependent manner. This leads to the formation of a ternary complex, disruption of the cell membrane, and ultimately fungal cell death. nih.gov The structural features discussed above are intricately linked to this carbohydrate binding affinity.

The formation of a ternary complex with a molar ratio of approximately 2:4:1 for BMY-28864, methyl α-D-mannopyranoside, and calcium, respectively, highlights the specific molecular recognition involved. nih.gov Surface plasmon resonance studies with Pradimicin S, a highly soluble analog, have shown strong binding to the HIV-1 glycoprotein (B1211001) gp120 (which is rich in mannose glycans) with a dissociation constant (KD) in the higher nanomolar range, and this binding could be reversed by an (α-1,2)mannose trimer. nih.gov The affinity constant for Pradimicin S binding to gp120 was found to be approximately 0.40 µM, which was identical to that of Pradimicin A. nih.gov

| Compound | Binding Partner | Dissociation Constant (KD) |

|---|---|---|

| Pradimicin S | HIV-1 gp120 | ~0.40 µM |

| Pradimicin A | HIV-1 gp120 | ~0.40 µM |

Synthetic Modifications and Derivative Development of Pradimicin Fa 2

Pradimicin FA-2, an analog of pradimicin C, possesses a dihydrobenzo[a]naphthacenequinone core substituted with D-serine and a disaccharide moiety. capes.gov.br While it exhibits notable antifungal activity, its development has been hampered by poor water solubility, a common challenge for the pradimicin family of antibiotics. researchgate.netnih.gov To overcome this limitation and enhance its therapeutic potential, extensive research has focused on the synthetic modification of the this compound molecule. These efforts are primarily aimed at improving its physicochemical properties and biological efficacy through targeted chemical derivatization.

**6.1 Strategies for Enhancing Biological Properties

The central goals for the synthetic modification of this compound have been to increase its water solubility and optimize its antifungal potency. Researchers have successfully developed derivatives that exhibit significant improvements in both areas, making them more viable candidates for further development. asm.orgnih.gov

A primary obstacle in the practical application of pradimicins is their tendency to form water-insoluble aggregates, particularly in the presence of Ca2+ ions, which are essential for their mechanism of action. researchgate.netnih.govresearchgate.net Derivatization strategies have been crucial in mitigating this issue.

Key approaches to enhance the water solubility of this compound and related compounds include:

N,N-Dimethylation: The introduction of N,N-dimethyl groups at the amino moiety of this compound has proven to be a highly effective strategy. The resulting derivative, N,N-Dimethylthis compound, demonstrates a significant improvement in water solubility compared to the parent compound. nih.govcapes.gov.br This modification is achieved through reductive alkylation. nih.gov

C4'-Position Modifications: The C4' amino group on the sugar moiety has been identified as a viable site for modification. nih.govresearchgate.net Synthesis of 4'-hydroxy derivatives from this compound has been accomplished. nih.gov Furthermore, the creation of 4'-N-carboxyl substituted alkyl and 4'-N-formyl derivatives of related pradimicins resulted in compounds that retained antifungal activity and showed greatly improved water solubility. nih.gov The 4'-N-cyano derivative of pradimicin C also exhibited good water-solubility while maintaining antifungal efficacy. nih.gov

BMS-181184: A notable water-soluble derivative of this compound, known as BMS-181184 (also referred to as BMY-28864), was developed and selected for clinical investigation. asm.orgresearchgate.net This derivative exemplifies the success of chemical modification in producing potent and soluble antifungal agents from the pradimicin class. asm.org

| Derivative Class | Specific Example(s) | Key Outcome | Reference |

|---|---|---|---|

| N,N-Dimethylated | N,N-Dimethylthis compound | Greatly improved water solubility and animal tolerance. | nih.gov |

| C4'-Modified | 4'-axial-hydroxy derivative (from PRM FA-2) | Retained antifungal activity with great improvement in water solubility. | nih.gov |

| C4'-Modified | 4'-N-carboxyl substituted alkyl and 4'-N-formyl derivatives (from PRM A, C, FA-1) | Retained antifungal activity with great improvement in water solubility. | nih.gov |

| Clinically Investigated | BMS-181184 (BMY-28864) | Water-soluble derivative with potent in vitro and in vivo antifungal activity. | asm.orgresearchgate.net |

Modifications aimed at improving solubility have often led to enhanced or retained biological efficacy. The in vitro and in vivo antifungal activity of this compound is comparable to that of Pradimicin A. capes.gov.br Synthetic derivatives have been shown to maintain or even exceed this potency.

N,N-Dimethylthis compound not only has better solubility but also shows superior in vitro antifungal activity compared to Pradimicin A. nih.govcapes.gov.br Crucially, it proved effective in three different experimental in vivo models of fungal infection. nih.gov

BMS-181184 , the water-soluble derivative of this compound, demonstrates potent and broad-spectrum activity against clinically relevant fungi both in vitro and in vivo. asm.org Its mechanism involves a calcium-dependent binding to fungal cell wall mannoproteins, leading to cell death. asm.org

Derivatives with modifications at the C4'-position , such as the 4'-N-cyano, 4'-N-formyl, and 4'-axial-hydroxy derivatives, successfully retained the antifungal activity of their parent compounds. nih.govnih.gov

Mechanisms of Resistance and Overcoming Resistance

Fungal Resistance Mechanisms

Pradimicins exert their antifungal effect by binding to mannoproteins in the fungal cell wall, disrupting membrane integrity. asm.orgnih.govnih.gov Notably, pradimicin A has shown efficacy against Candida albicans strains that are resistant to established antifungal agents like 5-fluorocytosine (B48100) and azoles. jst.go.jpnih.gov This suggests that pradimicins may not share cross-resistance pathways with these drug classes, potentially offering an advantage against multi-drug resistant fungal pathogens.

While general mechanisms of antifungal resistance in fungi include alterations in drug targets, increased efflux pump activity, and changes in cell wall composition, specific mechanisms of resistance to pradimicins in fungi are not extensively detailed in the available research. mdpi.comejgm.co.ukmdpi.comnih.gov Further research is needed to elucidate specific genetic or biochemical alterations that confer resistance to pradimicins in fungal species.

Parasite Resistance Mechanisms: Glycan Modulation and Gene Down-regulation

In parasitic protozoa, particularly Trypanosoma brucei, resistance to pradimicins is primarily mediated by alterations in the glycosylation of their Variant Surface Glycoproteins (VSGs). csic.esresearchgate.netplos.orgnih.gov The generation of pradimicin-resistant parasites (e.g., PRM-A-resistant strains) has revealed that these organisms often exhibit defective glycan composition. This defect arises from the down-regulation of genes encoding oligosaccharyltransferase (OST) enzymes, such as STT3A and STT3B. csic.esresearchgate.netplos.orgnih.gov

These changes in VSG glycosylation lead to a decreased binding efficiency of pradimicins to the parasite surface. csic.esresearchgate.netplos.orgnih.govresearchgate.net Furthermore, resistance has been associated with altered endocytosis pathways in these parasites. nih.gov The critical role of glycan composition in pradimicin's mode of action highlights how modifying these surface carbohydrates can effectively render the parasite less susceptible to the drug.

Table 1: Pradimicin Resistance Mechanisms in Trypanosoma brucei

| Resistance Mechanism | Molecular Basis | Effect on Pradimicin Activity | Reference(s) |

| Glycan Modulation | Down-regulation of oligosaccharyltransferase (OST) genes (STT3A, STT3B) | Decreased binding of pradimicins to parasite VSGs | csic.esresearchgate.netplos.orgnih.gov |

| Altered Glycosylation | Aberrant glycosylation of Variant Surface Glycoproteins (VSGs) | Reduced affinity and efficacy of pradimicin binding | csic.esresearchgate.netplos.orgnih.gov |

| Endocytosis Pathway Alteration | Changes in the parasite's endocytic machinery | Impaired drug uptake or cellular interaction | nih.gov |

Viral Resistance Mechanisms: Glycoprotein (B1211001) Deletions

For viruses, particularly Human Immunodeficiency Virus (HIV), pradimicin A (PRM-A) acts as an entry inhibitor by interacting with the gp120 envelope glycoprotein. kuleuven.beresearchgate.netnih.govnih.gov Prolonged exposure to PRM-A can select for mutant HIV strains that develop resistance through N-glycosylation site deletions within the gp120 protein. kuleuven.beresearchgate.netnih.govnih.gov

This resistance mechanism is characterized by a high genetic barrier, as multiple deletions in the gp120 N-glycosylation motifs are required to confer moderate resistance. kuleuven.beresearchgate.netnih.govnih.gov Importantly, virus strains that develop resistance to PRM-A through these glycan deletions generally retain full sensitivity to other clinically used anti-HIV drugs. kuleuven.beresearchgate.netnih.govnih.gov This suggests a specific mechanism of resistance that does not broadly impact other antiretroviral therapies. Furthermore, combining pradimicins with other carbohydrate-binding agents (CBAs) has shown to significantly delay the development of resistance and select for virus strains with lower levels of resistance. oup.com

Table 2: Pradimicin Resistance Mechanisms in HIV-1

| Resistance Mechanism | Molecular Basis | Effect on Pradimicin Activity | Reference(s) |

| Glycoprotein Glycan Deletions | N-glycosylation site deletions in the gp120 envelope protein | Reduced binding of pradimicins to gp120, inhibiting entry | kuleuven.beresearchgate.netnih.govnih.gov |

| Genetic Barrier | Requires multiple N-glycosylation site deletions in gp120 for moderate resistance | High genetic barrier, maintaining sensitivity to other drugs | kuleuven.beresearchgate.netnih.govnih.gov |

| Combination Therapy | Co-administration with complementary CBAs | Markedly delays resistance development, selects for lower resistance | oup.com |

DNA Repair Pathway Modulation in Cancer Cell Resistance

Pradimicin-IRD, a pradimicin derivative, has demonstrated antineoplastic activity by inducing DNA damage in cancer cells. researchgate.netsyngene.com Its mechanism involves DNA intercalation and potential inhibition of DNA-binding proteins, leading to cell cycle arrest and apoptosis. researchgate.netsyngene.com Research indicates that pradimicin-IRD modulates key DNA repair pathways within cancer cells, influencing their response to treatment.

Specifically, studies have shown that pradimicin-IRD treatment leads to reduced levels of PCNA (Proliferating Cell Nuclear Antigen), a critical protein in DNA replication and repair. researchgate.net Furthermore, it has been observed to down-regulate the mRNA levels of genes involved in DNA repair, such as hTERT (human telomerase reverse transcriptase) and POLH (DNA polymerase eta). researchgate.net POLH deficiency has been linked to increased resistance to pradimicin-IRD, and the compound has been shown to interfere with the POLH/DNA complex formation. researchgate.net Notably, the modulation of these DNA repair genes by pradimicin-IRD appears to be independent of the TP53 pathway, differentiating it from other DNA-damaging agents like doxorubicin. researchgate.net

The ability of cancer cells to enhance their DNA repair capacity is a significant mechanism of resistance to conventional chemotherapy. nih.govmdpi.comnih.gov Therefore, targeting or modulating these DNA repair pathways, as seen with pradimicin-IRD, presents a potential strategy to overcome drug resistance and enhance the efficacy of anticancer therapies.

Table 3: Pradimicin-IRD and DNA Repair Pathway Modulation in Cancer Cells

| Target Pathway/Gene | Effect of Pradimicin-IRD Treatment | Implication for Resistance | Reference(s) |

| PCNA | Decreased protein levels | Potential disruption of DNA replication and repair processes | researchgate.net |

| hTERT | Reduced mRNA levels | Potential impact on telomere maintenance and DNA repair | researchgate.net |

| POLH | Reduced mRNA levels; Prevention of POLH/DNA complex formation | Increased resistance in POLH-deficient cells; potential interference with error-prone repair | researchgate.net |

| Nucleotide Excision Repair (NER) | Highlighted in transcriptomic studies | Potential modulation of DNA adduct repair | researchgate.net |

| Double-Strand Break Repair | Highlighted in transcriptomic studies | Potential modulation of DNA integrity maintenance | researchgate.net |

| TP53 Independence | Modulation of DNA repair genes is TP53-independent | Distinct mechanism of action compared to some other DNA-damaging agents | researchgate.net |

Compound List

Pradimicin FA-2

Pradimicin A (PRM-A)

Pradimicin S (PRM-S)

Pradimicin B

Pradimicin C

Pradimicin-IRD

BMY-28864 (also referred to as BMS-181184)

Pradimicin FA-1

Pradimicin FS

Pradimicin FB

Analytical Methodologies in Pradimicin Fa 2 Research

Surface Plasmon Resonance (SPR) for Interaction Studies

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the kinetics and affinity of molecular interactions in real-time. aragenbio.comnih.govnih.gov In the context of pradimicin research, SPR has been employed to characterize the binding of pradimicin analogues to glycoprotein (B1211001) targets. For example, SPR studies have demonstrated that Pradimicin S (PRM-S) binds to the HIV envelope glycoprotein gp120 in a Ca2+-dependent manner. nih.govresearchgate.net

The data obtained from SPR experiments can be fitted to various binding models to determine key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). In the case of PRM-S binding to gp120, the data fit well to a heterogeneous ligand model, suggesting multiple binding sites or conformations, with KD values in the micromolar range. nih.gov The absence of binding in the absence of Ca2+ further corroborates the essential role of this cation in the interaction. nih.gov

Table 2: SPR Analysis of Pradimicin S Binding to gp120

| Ligand | Analyte | Condition | Binding Model | KD Values | Reference |

|---|---|---|---|---|---|

| gp120 | Pradimicin S | With Ca2+ | Heterogeneous Ligand | 2 µM and 32 µM | nih.gov |

| gp120 | Pradimicin S | Without Ca2+ | - | No binding observed | nih.gov |

Nuclear Magnetic Resonance (NMR) for Structural and Binding Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for obtaining high-resolution structural and dynamic information about molecules in solution and in the solid state. In Pradimicin FA-2 research, NMR has been pivotal in elucidating the three-dimensional structure of pradimicin dimers and their complexes with carbohydrates. nii.ac.jp

Solid-state NMR has been particularly valuable due to the tendency of pradimicins to form insoluble aggregates. nii.ac.jpnih.gov This technique has been used to investigate the geometry of D-mannose binding to Pradimicin A, revealing the specific regions of the mannose molecule that are in close proximity to the pradimicin binding site. nih.gov Solid-state 113Cd-NMR analysis has also shed light on the dual role of Ca2+ in bridging two pradimicin molecules and directly participating in D-mannose binding. nii.ac.jp

Solution NMR techniques, such as Saturation Transfer Difference (STD) NMR, have been employed to probe the carbohydrate specificity of water-soluble pradimicin analogues like Pradimicin S. nih.govnih.gov STD NMR experiments can identify which protons of a ligand are in close contact with a receptor, thereby mapping the binding epitope. These studies have shown that PRM-S exhibits a remarkable specificity for the mannotriose core structure present in N-linked oligomannosides. nih.gov 1H NMR has also been used to study the interaction of pradimicin derivatives with various divalent cations. nih.gov

Table 3: NMR Techniques in Pradimicin Research

| NMR Technique | Sample | Key Insights | Reference |

|---|---|---|---|

| Solid-State NMR | Pradimicin A dimer | Elucidation of the dimeric structure essential for D-mannose binding. | nii.ac.jp |

| Solid-State 113Cd-NMR | Pradimicin A, Ca2+, D-mannose | Revealed the dual role of Ca2+ in dimerization and mannose binding. | nii.ac.jp |

| Saturation Transfer Difference (STD) NMR | Pradimicin S, Carbohydrates | Demonstrated high specificity for the mannotriose core structure. | nih.gov |

| 1H NMR | Pradimicin derivatives, Cations | Investigated the interaction and aggregation behavior with divalent cations like Zn2+ and Ca2+. | nih.gov |

Molecular Docking and Computational Modeling for Ligand-Target Interactions

Molecular docking and computational modeling are powerful in silico tools used to predict and analyze the interactions between a ligand, such as this compound, and its biological target at an atomic level. mdpi.comrsc.org These methods can provide valuable insights into the binding mode, affinity, and specificity of a compound, guiding further experimental studies and the design of new derivatives.

In the context of pradimicin research, molecular modeling has been used to evaluate the binding of various mannose derivatives to pradimicins. researchgate.net These studies can help to rationalize the observed binding specificities and to identify key structural features on both the pradimicin and the carbohydrate that are crucial for the interaction. For example, modeling studies can help to understand why certain deoxy-mannose derivatives exhibit different binding behaviors compared to D-mannose. nih.gov By predicting the binding poses and calculating the interaction energies, computational models can aid in the interpretation of experimental data obtained from techniques like NMR and SPR.

Transcriptomic and Proteomic Approaches for Cellular Response Analysis

Transcriptomic and proteomic analyses are high-throughput methodologies that allow for a global view of the changes in gene expression (at the RNA level) and protein expression, respectively, within a cell or organism in response to a specific stimulus, such as treatment with an antifungal agent like this compound. mdpi.comfrontiersin.org While specific transcriptomic and proteomic studies on this compound are not extensively reported in the available literature, the application of these techniques can be inferred from studies on other antifungal compounds.

Transcriptomics , often carried out using techniques like RNA sequencing (RNA-Seq), can identify genes that are up- or down-regulated in fungal cells upon exposure to this compound. This can reveal the cellular pathways that are affected by the compound and the defense mechanisms that the fungus employs to counteract its effects. For example, one might expect to see changes in the expression of genes involved in cell wall biosynthesis and stress response pathways.

Proteomics , typically performed using mass spectrometry-based approaches, can identify and quantify changes in the abundance of proteins in response to this compound treatment. This provides a more direct link to cellular function than transcriptomics, as proteins are the primary effectors of most cellular processes. Proteomic studies could identify the specific protein targets of this compound or downstream proteins whose expression or activity is altered.

Together, these "omics" approaches can provide a comprehensive understanding of the molecular mechanisms underlying the antifungal activity of this compound and potential mechanisms of resistance.

Future Research Directions and Conceptual Applications

Elucidation of Remaining Biosynthetic Steps

The biosynthesis of pradimicins, including Pradimicin FA-2, is a complex process involving a Type II Polyketide Synthase (PKS) system amazonaws.comresearchgate.net. While significant progress has been made in identifying key genes and enzymes involved in the pradimicin biosynthetic gene cluster, such as ketosynthases (prmA and prmB) and glycosyltransferases (pdmQ and pdmS) amazonaws.comresearchgate.net, a complete, step-by-step understanding of the entire pathway remains an active area of research. Future work will focus on identifying all enzymes responsible for the assembly of the polyketide backbone, the precise order of glycosylation and other post-PKS modifications, and the regulatory mechanisms controlling the expression of the biosynthetic genes. Understanding these remaining steps is crucial for potential genetic engineering efforts to produce novel pradimicin analogs or to enhance yields through directed biosynthesis nih.govresearchgate.netdoi.org.

Further Investigation of Detailed Molecular Mechanisms

Pradimicins, including this compound, exert their biological effects through specific interactions with mannose-containing glycans jst.go.jpjst.go.jpkuleuven.be. The precise molecular mechanisms underlying these interactions, particularly the calcium-dependent binding and the subsequent cellular or viral effects, warrant further in-depth investigation. Research is needed to fully characterize the binding kinetics and thermodynamics with various mannose structures, including those found on pathogenic fungi and viruses like HIV and SARS-CoV-2 kuleuven.beresearchgate.net. Understanding how these glycan-binding interactions translate into antifungal or antiviral activity at a molecular level—for instance, by disrupting cell wall integrity or inhibiting viral entry—will be critical for optimizing therapeutic strategies. Studies could focus on identifying specific protein targets beyond glycans, if any, and elucidating downstream signaling pathways affected by this compound.

Development of this compound as a Glycobiology Research Tool

The inherent specificity of pradimicins for D-mannose, coupled with their lectin-like properties, positions them as valuable tools for glycobiology research jst.go.jpnih.govresearchgate.net. However, their tendency to form water-insoluble aggregates has historically limited their practical application jst.go.jpresearchgate.net. Recent efforts have focused on creating derivatized forms, such as the 2-hydroxyethylamide derivative (PRM-EA) of Pradimicin A, which exhibits reduced aggregation while retaining mannose-binding specificity researchgate.net. Future research should aim to develop more stable and soluble this compound derivatives that can be used as probes for detecting and studying mannose-containing glycans on cell surfaces or in biological fluids. Such tools could be instrumental in understanding the roles of specific glycosylation patterns in various physiological and pathological processes, including immune responses, pathogen recognition, and cellular communication.

Exploration of Novel Therapeutic Avenues Beyond Traditional Antimicrobials

While this compound is known for its antifungal and antiviral properties kuleuven.benih.govasm.org, its unique glycan-binding mechanism suggests potential for broader therapeutic applications. Research could explore its efficacy against other types of pathogens or in non-infectious diseases where mannose-containing glycans play a role. For example, its interaction with host cell glycans or its potential immunomodulatory effects could be investigated for applications in areas such as cancer therapy or autoimmune diseases. The ability of pradimicins to induce resistance mechanisms in viruses, such as glycan deletions in HIV's gp120 envelope, highlights their complex interaction with biological systems and suggests potential for novel strategies against evolving pathogens kuleuven.be. Further investigation into its effects on host-pathogen interactions and its potential to modulate host immune responses could uncover new therapeutic avenues researchgate.netnih.govfrontiersin.orgnih.gov.

Challenges and Opportunities in Type II Polyketide Synthase Research

This compound is synthesized by a Type II PKS system, a class of enzymes known for producing a diverse array of complex polycyclic aromatic compounds with significant biological activities amazonaws.comresearchgate.netmdpi.comsciepublish.com. The discrete nature of Type II PKS enzymes offers flexibility for engineering, presenting opportunities for synthetic biology applications researchgate.netmdpi.com. However, understanding and manipulating these complex enzymatic machinery also pose significant challenges. Future research in this area will focus on characterizing the individual enzymes of the this compound PKS, understanding their interactions, and exploring methods for heterologous expression and in vitro reconstitution of the pathway researchgate.netmdpi.comnih.gov. Overcoming challenges related to enzyme stability, substrate specificity, and pathway regulation will be key to leveraging Type II PKSs for the production of novel, designer polyketides with enhanced therapeutic properties or for other biotechnological applications.

Compound List:

this compound

Pradimicin A (PRM-A)

Pradimicin C (PRM-C)

Pradimicin S (PRM-S)

Pradimicin B (PRM-B)

Pradimicin D (PRM-D)

Pradimicin E (PRM-E)

Pradimicin FS

Pradimicin FB

Pradimicin H (PRM-H)

Pradimicin FH

11-O-L-xylosylpradimicin H

11-O-L-xylosylpradimicin FH

BMS-181184 (Pradimicin derivative)

Benanomicin A (BNM-A)

Benanomicin B (BNM-B)

常见问题

Q. What is the mechanism of antifungal action of Pradimicin FA-2, and how does its water solubility influence efficacy?

this compound binds to fungal cell surface mannoproteins via its carbohydrate-binding domain, disrupting membrane integrity and causing leakage of intracellular components . Unlike its parent compound Pradimicin A, FA-2’s water solubility (achieved through structural derivatization) enhances bioavailability in aqueous environments, but may reduce binding affinity compared to lipophilic analogs . Methodologically, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics to mannose residues, while comparative MIC assays under varying pH/solubility conditions clarify solubility-efficacy trade-offs .

Q. How is this compound synthesized, and what are the critical quality control parameters?

this compound is biosynthesized by Actinomadura spp. (e.g., A. hibisca P157-2) via fermentation with d-serine supplementation to enhance xylosyl group incorporation . Key quality parameters include:

Q. What in vitro models are appropriate for evaluating this compound’s antifungal spectrum?

Use standardized broth microdilution (CLSI M27/M38 guidelines) with RPMI 1640 medium, testing against:

- Yeasts : Candida spp. (including azole-resistant strains), Cryptococcus neoformans.

- Molds : Aspergillus fumigatus, Fusarium spp. (note FA-2’s limited activity against T. mentagrophytes) . Include comparator drugs (e.g., micafungin, caspofungin) to assess cross-resistance and synergy .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Discrepancies arise from factors like protein binding, pharmacokinetics, or host immune modulation. Strategies:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations in murine models using LC-MS/MS to correlate exposure with efficacy .

- Infection models : Compare outcomes in immunocompetent vs. immunosuppressed hosts (e.g., cyclophosphamide-treated mice) to isolate immune contributions .

- Resistance induction : Serial passage assays under sub-MIC conditions to identify resistance mutations (e.g., FKS1 alterations) .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound analogs?

- Core modifications : Synthesize derivatives with altered xylosyl groups (e.g., 11-O-l-xylosylpradimicin FH) and test MICs against C. albicans .

- Binding assays : Use fluorescence quenching or NMR to map interactions between FA-2 and fungal mannoproteins .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity changes with structural tweaks .

Q. How does this compound’s activity vary across fungal strains with differing cell wall compositions?

Design experiments comparing:

- Mannoprotein-rich vs. -poor strains : Isogenic C. albicans mutants with modulated MNN4 expression .

- Chitin content : Use calcofluor white staining to quantify chitin in strains pre/post FA-2 exposure .

- Synergy testing : Combine FA-2 with polyoxins (chitin synthase inhibitors) to assess combinatorial effects .

Methodological Challenges and Data Interpretation

Q. What statistical approaches address variability in MIC data for this compound?

- Robust averaging : Report MIC50/MIC90 values from triplicate assays using non-parametric methods (e.g., Kruskal-Wallis test) .

- Error sources : Control for batch-to-batch fermentation variability (e.g., LC-MS metabolite profiling) .

- Meta-analysis : Aggregate published MIC data (e.g., from Furumai et al., 1993 ) to identify trends across fungal taxa.

Q. How can researchers evaluate this compound’s potential for clinical translation despite hepatotoxicity concerns in related compounds?

- Toxicology screening : Compare FA-2’s in vitro hepatocyte cytotoxicity (e.g., HepG2 assays) with BMS 181184 (a discontinued analog) .

- Metabolite profiling : Identify FA-2 degradation products in liver microsomes to pinpoint toxicophores .

- Alternative formulations : Encapsulate FA-2 in liposomes or nanoparticles to reduce hepatic exposure .

Tables for Key Data

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。